molecular formula C14H28N2O B1479116 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine CAS No. 2098085-09-5

4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine

Cat. No.: B1479116
CAS No.: 2098085-09-5
M. Wt: 240.38 g/mol
InChI Key: YJDJQNXOGWAWGS-UHFFFAOYSA-N
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Description

The compound “4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . Another approach involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group .


Chemical Reactions Analysis

Piperidine derivatives have been used in various chemical reactions. For instance, 4,4′-trimethylenedipiperidine has been used as a safe and green catalyst for the synthesis of N-methyl imines . Protodeboronation of pinacol boronic esters is another reaction involving piperidine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine plays a crucial role in medicinal chemistry due to its structural properties, which contribute to the synthesis of various compounds. A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a related compound, is proposed, highlighting its significance in producing large quantities for medicinal purposes. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared through the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, emphasizing the compound's foundational role in chemical synthesis (Smaliy et al., 2011).

Biological Activities

Research into the biological activities of piperidine derivatives, closely related to the target compound, has revealed their potential in various therapeutic areas. For instance, methyl substitution on the piperidine ring has been investigated for selective binding and activity at the sigma(1) receptor, indicating significant implications for tumor research and therapy due to the antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005). Additionally, studies on quantum chemical and molecular dynamic simulation have predicted the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron, suggesting their utility in material science and engineering (Kaya et al., 2016).

Anticonvulsant Activity

Further exploration into the medicinal applications reveals the synthesis and testing of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones for anticonvulsant activity. This study highlights the potential of piperidine derivatives in managing seizure disorders, with several compounds demonstrating efficacy in standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice (Kamiński et al., 2011).

Antitumor Activity

The regioselective synthesis and stereochemical structure analysis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones have shown considerable anti-tumor properties, particularly against colon, breast, leukemia, and prostate cancers. This finding underscores the importance of structural modifications in piperidine derivatives for enhancing their therapeutic efficacy in oncology (Girgis, 2009).

Future Directions

Piperidine derivatives have been the focus of recent research due to their wide range of biological and pharmaceutical activity. Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Properties

IUPAC Name

4-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-4-17-10-12-9-16(11-14(12,2)3)13-5-7-15-8-6-13/h12-13,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDJQNXOGWAWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
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4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
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4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
Reactant of Route 5
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
Reactant of Route 6
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine

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